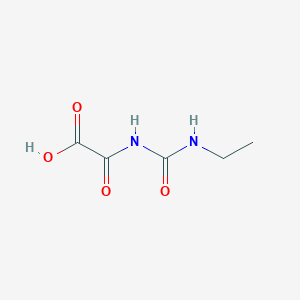

2-(3-Ethylureido)-2-oxoacetic acid

Descripción

The exact mass of the compound 2-(3-Ethylureido)-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(3-Ethylureido)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethylureido)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(ethylcarbamoylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-2-6-5(11)7-3(8)4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPYGGZRJRZBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388920 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105919-00-4 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-Ethylureido)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding the mechanism of action of 2-(3-Ethylureido)-2-oxoacetic acid. It is intended for research and informational purposes only.

Introduction

2-(3-Ethylureido)-2-oxoacetic acid is primarily recognized as a metabolite of the fungicide Cymoxanil.[1][2][3] While extensive research has been conducted on the parent compound, Cymoxanil, detailing its antifungal properties, the specific mechanism of action of 2-(3-Ethylureido)-2-oxoacetic acid remains largely uncharacterized in publicly available scientific literature. This guide, therefore, will focus on the well-documented mechanisms of the parent compound, Cymoxanil, to provide a foundational understanding that may inform future research into its metabolites.

Mechanism of Action of the Parent Compound, Cymoxanil

Cymoxanil exhibits a multi-faceted mechanism of action against susceptible fungi, primarily targeting cellular respiration and integrity. Its mode of action is complex and involves the inhibition of crucial enzymatic processes and the disruption of membrane functions.

Inhibition of Fungal Respiration

Recent studies have elucidated that Cymoxanil impairs mitochondrial respiration in fungi. The primary target identified is cytochrome c oxidase (Complex IV) of the electron transport chain. By inhibiting this enzyme, Cymoxanil disrupts the production of ATP, the essential energy currency of the cell, leading to a cessation of growth and eventual cell death.

Disruption of Plasma Membrane Integrity

Another key aspect of Cymoxanil's fungicidal activity is its ability to compromise the fungal plasma membrane. Research indicates that Cymoxanil inhibits the plasma membrane H+-ATPase (Pma1p) , a crucial proton pump responsible for maintaining the electrochemical gradient across the cell membrane. Inhibition of Pma1p leads to intracellular acidification and disruption of the membrane potential, which in turn affects nutrient uptake and overall cellular homeostasis.

Impact on Nucleic Acid Synthesis

Older studies have also suggested that Cymoxanil can interfere with DNA and RNA synthesis in fungi. While this was an early observation, the more recent findings on respiratory and plasma membrane inhibition are considered to be the primary modes of its fungicidal action.

Metabolism of Cymoxanil

Cymoxanil is known to be metabolized by fungal organisms into various smaller compounds. In a sensitive strain of Botrytis cinerea, Cymoxanil is rapidly metabolized through several enzymatic pathways, including cyclization, reduction, and hydrolysis. This metabolic breakdown can lead to the formation of different degradation products, one of which is 2-(3-Ethylureido)-2-oxoacetic acid. It is important to note that in the aforementioned study on Botrytis cinerea, another metabolite, N-acetylcyanoglycine, was identified as possessing fungitoxic properties.[4]

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or Ki values, specifically for the inhibitory activity of 2-(3-Ethylureido)-2-oxoacetic acid on any enzymatic or cellular process. The data presented below pertains to the parent compound, Cymoxanil.

| Compound | Target Organism | Assay | Endpoint | Value | Reference |

| Cymoxanil | Botrytis cinerea | Fungal Growth Inhibition | EC50 | Varies by strain |

Experimental Protocols

Detailed experimental protocols for the key findings related to Cymoxanil's mechanism of action are described in the cited literature. For researchers aiming to investigate the biological activity of 2-(3-Ethylureido)-2-oxoacetic acid, the following general methodologies, adapted from studies on Cymoxanil, could be employed:

Fungal Growth Inhibition Assay

-

Culture Preparation: Prepare liquid or solid media (e.g., Potato Dextrose Agar) suitable for the growth of the target fungal species.

-

Compound Preparation: Dissolve 2-(3-Ethylureido)-2-oxoacetic acid in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a dilution series of the compound in the growth medium.

-

Inoculation: Inoculate the media with a standardized amount of fungal spores or mycelial fragments.

-

Incubation: Incubate the cultures under optimal conditions (temperature, light) for a defined period.

-

Assessment: Measure the fungal growth, for example, by determining the colony diameter on solid media or by measuring the optical density of liquid cultures.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the growth inhibition against the compound concentration.

Mitochondrial Respiration Assay

-

Mitochondria Isolation: Isolate mitochondria from the target fungal cells using differential centrifugation.

-

Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the rate of oxygen consumption by the isolated mitochondria in the presence of various respiratory substrates (e.g., succinate, malate).

-

Inhibition Studies: Introduce 2-(3-Ethylureido)-2-oxoacetic acid at different concentrations to the mitochondrial suspension and measure its effect on the rate of oxygen consumption.

-

Complex-Specific Assays: To pinpoint the specific site of inhibition within the electron transport chain, provide specific substrates and inhibitors for different complexes.

Plasma Membrane H+-ATPase Activity Assay

-

Plasma Membrane Isolation: Isolate plasma membrane vesicles from fungal protoplasts.

-

ATPase Activity Measurement: Measure the ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP using a colorimetric assay (e.g., malachite green assay).

-

Inhibition Studies: Determine the effect of different concentrations of 2-(3-Ethylureido)-2-oxoacetic acid on the ATPase activity.

Visualizations

Signaling Pathway of Cymoxanil's Antifungal Action

Caption: Proposed mechanism of action of the parent compound, Cymoxanil.

Experimental Workflow for Investigating Biological Activity

Caption: A general experimental workflow to test the biological activity.

Metabolic Relationship

Caption: Metabolic conversion of Cymoxanil to its degradation products.

Conclusion and Future Directions

While the mechanism of action of the fungicide Cymoxanil is increasingly understood, its metabolite, 2-(3-Ethylureido)-2-oxoacetic acid, remains a compound with uncharacterized biological activity. The structural similarity to its parent compound suggests that it could potentially interact with similar cellular targets, but this remains to be experimentally verified. Future research should focus on elucidating the specific molecular targets of 2-(3-Ethylureido)-2-oxoacetic acid to determine if it contributes to the overall fungicidal effect of Cymoxanil or if it possesses its own unique biological properties. The experimental protocols and workflows outlined in this guide provide a starting point for such investigations.

References

Unveiling the Biological Profile of 2-(3-Ethylureido)-2-oxoacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of 2-(3-Ethylureido)-2-oxoacetic acid, a known degradation product of the fungicide cymoxanil. While direct experimental data on this specific compound is limited, its structural similarity to known inhibitors of lactate dehydrogenase (LDH) suggests a potential mechanism of action centered on the modulation of this critical metabolic enzyme. This document summarizes the available data on structurally related analogues, details relevant experimental protocols for assessing LDH inhibition, and presents hypothetical signaling pathways and experimental workflows to guide future research.

Introduction

2-(3-Ethylureido)-2-oxoacetic acid, also known as IN-KP533, is an environmental transformation product of the fungicide cymoxanil. Given the widespread use of cymoxanil in agriculture, understanding the biological effects of its metabolites is of significant interest. The core chemical scaffold of 2-(3-Ethylureido)-2-oxoacetic acid is an N-substituted oxamic acid. This structural feature is shared by a class of molecules known to inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This guide explores the potential for 2-(3-Ethylureido)-2-oxoacetic acid to act as an LDH inhibitor, based on data from its close analogue, N-ethyl oxamate.

Core Hypothesis: Inhibition of Lactate Dehydrogenase

The primary hypothesized biological activity of 2-(3-Ethylureido)-2-oxoacetic acid is the competitive inhibition of lactate dehydrogenase (LDH). LDH catalyzes the interconversion of pyruvate and lactate, a crucial step in cellular metabolism, particularly in cancer cells which rely heavily on glycolysis (the Warburg effect). By inhibiting LDH, a compound can disrupt the energy production of these cells and potentially induce apoptosis.

Evidence from Structural Analogues

Kinetic studies on oxamic acid analogues have demonstrated that N-alkylation significantly influences inhibitory potency and selectivity for different LDH isoenzymes. Specifically, N-ethyl oxamate has been identified as a potent competitive inhibitor of LDH, with a notable affinity for the testis-specific LDH-C4 isoform.

Table 1: Quantitative Inhibition Data for N-Alkyl Oxamic Acid Analogues against LDH Isozymes

| Compound | Target Isozyme | Inhibition Constant (Ki) | Selectivity vs. LDH-A4 | Selectivity vs. LDH-B4 |

| N-Ethyl oxamate | LDH-C4 | Data not explicitly provided, but noted as the most potent | 70-fold | 17.5-fold |

| N-Propyl oxamate | LDH-C4 | Data not explicitly provided, but noted as less potent than N-ethyl oxamate | 146-fold | 74-fold |

Data synthesized from descriptive statements in referenced literature. Precise Ki values were not available in the provided search results.

Signaling Pathway and Mechanism of Action

The inhibition of Lactate Dehydrogenase by a competitive inhibitor like 2-(3-Ethylureido)-2-oxoacetic acid would occur at the active site of the enzyme, preventing the binding of its natural substrate, pyruvate. This disruption in the glycolytic pathway has significant downstream consequences for cellular metabolism and survival.

Caption: Proposed signaling pathway of LDH inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of 2-(3-Ethylureido)-2-oxoacetic acid against Lactate Dehydrogenase.

Enzyme Inhibition Assay (Kinetic Study)

This protocol is adapted from studies on oxamic acid analogues.

Objective: To determine the mode of inhibition and the inhibition constant (Ki) of 2-(3-Ethylureido)-2-oxoacetic acid for LDH.

Materials:

-

Purified LDH isoenzymes (e.g., LDH-A4, LDH-B4, LDH-C4)

-

Pyruvate (substrate)

-

NADH (cofactor)

-

2-(3-Ethylureido)-2-oxoacetic acid (test compound)

-

Tris-HCl buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 2-(3-Ethylureido)-2-oxoacetic acid in a suitable solvent (e.g., DMSO, water).

-

In a 96-well plate or cuvette, prepare reaction mixtures containing Tris-HCl buffer, a fixed concentration of LDH, and varying concentrations of the test compound.

-

Initiate the reaction by adding varying concentrations of pyruvate and a fixed concentration of NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Cellular ATP Level Assay

Objective: To assess the downstream effect of LDH inhibition on cellular energy levels.

Materials:

-

Cancer cell line known to exhibit high glycolytic activity

-

2-(3-Ethylureido)-2-oxoacetic acid

-

Cell culture medium and reagents

-

Commercial ATP quantification kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 2-(3-Ethylureido)-2-oxoacetic acid for a specified period (e.g., 24, 48 hours).

-

Lyse the cells according to the ATP quantification kit protocol.

-

Add the luciferase reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Quantify the ATP concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Caption: General workflow for assessing biological activity.

Conclusion and Future Directions

While direct evidence for the biological activity of 2-(3-Ethylureido)-2-oxoacetic acid is currently lacking, its structural similarity to known LDH inhibitors like N-ethyl oxamate provides a strong rationale for investigating its potential in this area. The provided experimental protocols offer a clear path for characterizing the inhibitory effects of this compound on LDH and its downstream cellular consequences. Future research should focus on performing these enzymatic and cell-based assays to definitively determine the biological activity of 2-(3-Ethylureido)-2-oxoacetic acid and to explore its potential as a modulator of cellular metabolism. Such studies will be crucial in understanding the full toxicological and pharmacological profile of this cymoxanil metabolite.

An In-depth Technical Guide to the Function and Potential of 2-(3-Ethylureido)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Ethylureido)-2-oxoacetic acid, a known metabolite of the fungicide Cymoxanil, presents a unique chemical scaffold with potential applications beyond its role as a degradation product. This technical guide provides a comprehensive overview of its known context, physicochemical properties, and, most importantly, its potential functions in pharmaceutical synthesis and polymer chemistry. By dissecting the contributions of its constituent ureido and α-oxoacetic acid moieties, this document aims to illuminate promising avenues for future research and development for scientists and professionals in the field of drug discovery and materials science. While direct experimental data on the biological activity of 2-(3-Ethylureido)-2-oxoacetic acid is limited, this guide offers a forward-looking perspective on its utility as a versatile chemical intermediate.

Introduction

2-(3-Ethylureido)-2-oxoacetic acid (CAS No. 105919-00-4) is a small organic molecule that has primarily been identified as an environmental transformation product of Cymoxanil, a widely used agricultural fungicide. Structurally, it features a compelling combination of two highly functional chemical groups: a ureido linkage and an α-oxoacetic acid moiety. This unique arrangement suggests a range of chemical properties and potential reactivities that are of significant interest to both medicinal and materials chemists.

The ureido group is a well-established pharmacophore in numerous approved drugs, prized for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. Concurrently, α-oxoacetic acids are recognized as highly versatile and reactive intermediates in organic synthesis. This guide will explore the function of 2-(3-Ethylureido)-2-oxoacetic acid not as a passive metabolite, but as a potential starting material for the synthesis of novel compounds with tailored biological activities and material properties.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Ethylureido)-2-oxoacetic acid is provided in the table below. This data is essential for its handling, characterization, and deployment in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 2-(ethylcarbamoylamino)-2-oxoacetic acid | |

| Synonyms | [[(Ethylamino)carbonyl]amino]oxo-acetic Acid, IN-KP533 | |

| CAS Number | 105919-00-4 | |

| Molecular Formula | C₅H₈N₂O₄ | |

| Molecular Weight | 160.13 g/mol | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| Storage | Store at 2-8°C, protected from air and light |

Formation via Cymoxanil Degradation

The primary context in which 2-(3-Ethylureido)-2-oxoacetic acid is described in the scientific literature is as a degradation product of the fungicide Cymoxanil. Understanding this pathway is relevant for environmental studies and for potential biocatalytic or biomimetic syntheses. The degradation of Cymoxanil can proceed through hydrolysis, although the precise enzymatic pathways in various organisms that lead to 2-(3-Ethylureido)-2-oxoacetic acid are not fully elucidated. The diagram below illustrates a plausible hydrolytic degradation pathway.

Caption: A simplified proposed pathway for the degradation of Cymoxanil to 2-(3-Ethylureido)-2-oxoacetic acid.

Core Function and Potential Applications

While not extensively studied for its own biological activity, the "function" of 2-(3-Ethylureido)-2-oxoacetic acid can be extrapolated from the well-understood roles of its constituent chemical motifs in drug design and polymer science.

A Scaffold for Pharmaceutical Synthesis

The true potential of 2-(3-Ethylureido)-2-oxoacetic acid lies in its utility as a chemical building block. The combination of the hydrogen-bonding ureido group and the reactive α-oxoacetic acid makes it an attractive starting point for generating libraries of novel compounds with potential therapeutic applications.

-

The Ureido Moiety in Drug Design: The urea and ureido functionalities are prevalent in a wide range of clinically approved drugs. Their ability to act as both hydrogen bond donors and acceptors allows for strong and specific interactions with protein targets. This has been successfully exploited in the development of kinase inhibitors, protease inhibitors, and other therapeutic agents.

-

The α-Oxoacetic Acid Moiety as a Synthetic Handle: The α-keto acid functionality is a versatile precursor in organic synthesis. It can readily undergo a variety of chemical transformations, including nucleophilic additions, esterifications, amidations, and decarboxylations, allowing for the introduction of diverse chemical functionalities.

The

2-(3-Ethylureido)-2-oxoacetic Acid: A Key Degradation Product of Cymoxanil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Ethylureido)-2-oxoacetic acid, a significant degradation product of the fungicide cymoxanil. Cymoxanil is an acetamide fungicide used to control Peronosporales on various crops. Its degradation in the environment and in biological systems leads to the formation of several metabolites, including 2-(3-Ethylureido)-2-oxoacetic acid. Understanding the formation, properties, and detection of this compound is crucial for environmental monitoring, residue analysis, and toxicological assessment. This document details the chemical characteristics of 2-(3-Ethylureido)-2-oxoacetic acid, the degradation pathways of cymoxanil leading to its formation, experimental methodologies for its analysis, and a summary of relevant quantitative data.

Chemical Identity and Properties of 2-(3-Ethylureido)-2-oxoacetic Acid

2-(3-Ethylureido)-2-oxoacetic acid is a urea derivative and an α-oxoacetic acid. Its chemical structure combines a urea moiety, which allows for strong hydrogen bonding, with a reactive α-keto acid group.

| Property | Value | Reference |

| Chemical Name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Synonyms | [[(Ethylamino)carbonyl]amino]oxo-acetic Acid; 2-[[(Ethylamino)carbonyl]amino]-2-oxoacetic Acid; IN-KP533 | |

| CAS Number | 105919-00-4 | |

| Molecular Formula | C5H8N2O4 | |

| Molecular Weight | 160.13 g/mol | |

| Appearance | White Solid | |

| Solubility | Slightly soluble in DMSO and water | |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere |

Formation of 2-(3-Ethylureido)-2-oxoacetic Acid from Cymoxanil Degradation

Cymoxanil is known to degrade in various environmental and biological systems. Its stability is notably dependent on pH, with rapid degradation occurring in neutral to alkaline conditions. The degradation of cymoxanil proceeds through several competing pathways, including hydrolysis and metabolism by microorganisms. One of the key degradation pathways involves the hydrolysis of the cymoxanil molecule, which can lead to the formation of 2-(3-Ethylureido)-2-oxoacetic acid, also referred to as {[(ethylamino)carbonyl]-amino}oxoacetic acid in some studies.

Hydrolytic Degradation Pathway

The hydrolysis of cymoxanil is a critical abiotic degradation process. Studies have shown that the rate of hydrolysis is significantly influenced by pH and temperature. For instance, the half-life of cymoxanil is reported to be 31 minutes at pH 9, while it is 722 days at pH 2.8. While several complex reactions occur, a plausible pathway to the formation of 2-(3-Ethylureido)-2-oxoacetic acid involves the cleavage and subsequent transformation of the parent molecule.

Metabolic Degradation

In biological systems, such as in the fungus Botrytis cinerea, cymoxanil undergoes rapid metabolism. Enzymatic reactions, including hydrolysis, reduction, and acetylation, lead to a variety of metabolites. While specific studies quantifying the formation of 2-(3-Ethylureido)-2-oxoacetic acid in microbial metabolism are not extensively detailed in the initial search, it is a plausible metabolite resulting from the hydrolytic action of microbial enzymes on the cymoxanil structure.

Experimental Protocols for the Study of Cymoxanil Degradation

The investigation of cymoxanil degradation and the identification of its products like 2-(3-Ethylureido)-2-oxoacetic acid involve controlled laboratory experiments. Below are generalized protocols based on methodologies described in the scientific literature.

Hydrolysis Study in Buffer Solutions

This experiment aims to determine the rate of cymoxanil hydrolysis at different pH values and temperatures.

Materials:

-

Cymoxanil (analytical standard)

-

Sterile aqueous buffer solutions of varying pH (e.g., pH 2.8, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Sterilized glassware

-

Incubators or water baths for temperature control

-

HPLC-UV or LC-MS system

**

The Role of the Ureido Group in Biological Activity: A Technical Guide for Drug Discovery Professionals

Abstract: The ureido moiety, characterized by a central carbonyl flanked by two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of clinically approved drugs and bioactive compounds stems from its unique physicochemical properties, most notably its capacity to act as both a hydrogen bond donor and acceptor. This functionality allows for potent and specific interactions with biological targets, influencing drug potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the ureido group's role in biological activity, focusing on its contributions to enzyme inhibition and its application in drug design. It summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts and pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Ureido Moiety in Medicinal Chemistry

The ureido group is a versatile functional group widely employed in drug design. Compounds incorporating this moiety, known as ureides, can be found in open-chain or cyclic forms and are represented in numerous natural and synthetic bioactive molecules. The German chemist Friedrich Wöhler's synthesis of urea in 1828 is often cited as the dawn of organic chemistry, and since then, urea derivatives have become central to the development of therapeutics.

Structure and Physicochemical Properties

The fundamental structure of the ureido group, -NH-C(=O)-NH-, endows it with several key physicochemical properties that are advantageous for drug design:

-

Hydrogen Bonding: The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature facilitates robust and specific interactions with biological targets like proteins and nucleic acids.

-

Conformational Influence: The planar and rigid nature of the urea bond can pre-organize substituents into favorable conformations for target binding, minimizing the entropic penalty upon binding.

-

Solubility and Permeability: The ureido group's ability to form hydrogen bonds can influence a drug's aqueous solubility and its capacity to cross biological membranes, which are critical aspects of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Tunability: The physicochemical features of a ureido-containing ligand can be readily modified through chemical manipulation of the nitrogen substituents, allowing for fine-tuning of its drug-like properties.

Key Molecular Interactions: The Hydrogen Bonding Powerhouse

The primary reason for the widespread use of the ureido group in medicinal chemistry is its exceptional ability to form multiple, stable hydrogen bonds. This allows ureido-containing molecules to act as effective mimics of peptide bonds and engage in interactions that are critical for molecular recognition at the active sites of enzymes or the binding pockets of receptors. For instance, the diaryl urea motif is a common feature in many kinase inhibitors, where it forms key hydrogen bonds with the hinge region of the kinase domain.

The Ureido Group in Enzyme Inhibition

The ureido group is a prominent feature in a multitude of enzyme inhibitors, where it often plays a critical role in anchoring the molecule within the enzyme's active site.

Case Study: Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of tumor cells and is implicated in tumor invasion, metastasis, and angiogenesis. Consequently, it has emerged as a significant target for cancer chemotherapy.

Ureido derivatives of amino acids have been developed as potent APN inhibitors. The ureido moiety can chelate the active site zinc ion and form hydrogen bonds with key amino acid residues, mimicking the transition state of the natural peptide substrate. This interaction blocks the enzyme's catalytic activity, thereby inhibiting its pro-tumorigenic functions.

Several studies have synthesized and evaluated series of L-lysine and other amino acid ureido derivatives, demonstrating potent inhibitory activity against APN. The inhibitory concentration (IC50) values highlight the effectiveness of these compounds, often surpassing the potency of the standard inhibitor, Bestatin.

Table 1: Inhibitory Activity of Ureido Derivatives against Aminopeptidase N (APN/CD13)

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Bestatin | APN/CD13 | 5.87 | |

| Compound 5d (L-lysine ureido derivative) | APN/CD13 | 4.51 | |

| Bestatin | APN/CD13 | 8.1 | |

| Compound 12j (amino acid ureido derivative) | APN/CD13 | 1.1 |

| Compound 7a (leucine ureido derivative) | APN/CD13 | 0.02 | |

Case Study: Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Ureido-substituted benzenesulfonamides have been identified as effective inhibitors of several human (h) CA isoforms. The sulfonamide group coordinates to the catalytic zinc ion in the active site, while the ureido linker allows the distal aryl/alkyl moiety to extend into different subpockets of the active site. This flexibility and the potential for additional hydrogen bonding interactions conferred by the ureido group are crucial for achieving high potency and isoform selectivity.

Application Notes and Protocols: Coordination Chemistry of 2-(3-Ethylureido)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Ethylureido)-2-oxoacetic acid is a bifunctional organic molecule featuring both a ureido and an α-keto acid moiety. While primarily documented as a degradation product of the fungicide Cymoxanil, its rich functionality suggests significant potential as a versatile ligand in coordination chemistry. The presence of multiple donor atoms (oxygens and nitrogens) allows for various coordination modes, including chelation, making it an attractive candidate for the development of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. These notes provide an overview of its potential coordination chemistry, hypothetical characterization data for a representative metal complex, and detailed protocols for its synthesis and the preparation of a coordination compound.

Potential Coordination Modes and Applications

The 2-(3-Ethylureido)-2-oxoacetic acid ligand possesses several potential coordination sites: the two oxygen atoms of the α-keto acid group, the ureido oxygen, and the two ureido nitrogen atoms. This allows for both monodentate and bidentate chelation. The interplay between the hard oxygen donors and softer nitrogen donors could be exploited to tune the electronic properties of the resulting metal complexes.

Potential Applications:

-

Bioinorganic Chemistry: The structural similarity of the α-keto acid functionality to biologically relevant molecules suggests that metal complexes of this ligand could be explored as enzyme inhibitors or as mimics of active sites in metalloenzymes. The ureido group can participate in hydrogen bonding, potentially enhancing interactions with biological targets.

-

Catalysis: Transition metal complexes are widely used as catalysts. Complexes of 2-(3-Ethylureido)-2-oxoacetic acid could be investigated as catalysts for various organic transformations, such as oxidation or C-C coupling reactions, leveraging the redox activity of the coordinated metal center.

-

Materials Science: The ability of the ureido group to form strong hydrogen bonds can be utilized in the design of coordination polymers and supramolecular assemblies with interesting structural and functional properties.

Hypothetical Copper(II) Complex: Synthesis and Characterization

To illustrate the potential of 2-(3-Ethylureido)-2-oxoacetic acid as a ligand, we propose the synthesis and characterization of a hypothetical Copper(II) complex, [Cu(C₅H₇N₂O₄)₂(H₂O)₂].

Synthesis Workflow

The overall process involves the synthesis of the ligand followed by its reaction with a metal salt to form the coordination complex.

Caption: Workflow for the synthesis of the ligand and its copper complex.

Hypothetical Characterization Data

The following tables summarize the expected quantitative data for the synthesized ligand and its hypothetical Copper(II) complex.

Table 1: Physicochemical Properties of 2-(3-Ethylureido)-2-oxoacetic acid

| Property | Value |

| Molecular Formula | C₅H₈N₂O₄ |

| Molecular Weight | 160.13 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 175-178 °C |

| Solubility | Soluble in water, methanol, DMSO |

Table 2: Spectroscopic Data for 2-(3-Ethylureido)-2-oxoacetic acid

| Technique | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | δ 1.05 (t, 3H), 3.10 (q, 2H), 7.50 (t, 1H, NH), 9.20 (s, 1H, NH), 13.5 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆) | δ 15.0, 35.5, 155.0, 158.0, 162.0, 165.0 |

| FT-IR (cm⁻¹) | 3350 (N-H), 3000-2500 (O-H), 1720 (C=O, keto), 1680 (C=O, urea), 1650 (C=O, acid) |

Table 3: Characterization Data for [Cu(C₅H₇N₂O₄)₂(H₂O)₂]

| Analysis/Technique | Expected Result |

| Elemental Analysis (%) | C: 28.34 (Calcd. 28.33), H: 4.28 (Calcd. 4.28), N: 13.22 (Calcd. 13.22) |

| FT-IR (cm⁻¹) | Shift of C=O (acid) to ~1600 cm⁻¹ (coordinated carboxylate), appearance of broad O-H stretch (~3400 cm⁻¹) for H₂O |

| UV-Vis (λₘₐₓ, nm) | ~680 (d-d transition) |

| Magnetic Moment (μₑₑ) | ~1.8 B.M. |

Experimental Protocols

Synthesis of 2-(3-Ethylureido)-2-oxoacetic acid

This protocol is a plausible synthetic route based on standard organic chemistry reactions.

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (14.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add ethyl isocyanate (7.1 g, 0.1 mol) dropwise over 30 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. A white precipitate of the intermediate ester will form.

-

Hydrolysis: Add 50 mL of a 2 M aqueous solution of sodium hydroxide to the flask. Stir vigorously for 4 hours at room temperature to hydrolyze the ester.

-

Acidification: Transfer the mixture to a separatory funnel. The aqueous layer is collected and cooled to 0 °C. Acidify the aqueous layer to pH 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of the product will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 2-(3-Ethylureido)-2-oxoacetic acid.

Synthesis of bis(2-(3-Ethylureido)-2-oxoacetato)diaquaCopper(II) ([Cu(C₅H₇N₂O₄)₂(H₂O)₂])

-

Preparation of Solutions: Dissolve 2-(3-Ethylureido)-2-oxoacetic acid (1.60 g, 10 mmol) in 50 mL of a 1:1 ethanol/water mixture with gentle heating. In a separate beaker, dissolve copper(II) sulfate pentahydrate (1.25 g, 5 mmol) in 25 mL of deionized water.

-

Complexation: Slowly add the aqueous solution of copper(II) sulfate to the ligand solution with constant stirring. A color change to blue should be observed.

-

Reaction: Adjust the pH of the mixture to ~5 with a dilute solution of sodium hydroxide. Heat the mixture at 60 °C for 1 hour.

-

Crystallization: Allow the solution to cool slowly to room temperature. Blue crystals of the complex should form over 24-48 hours.

-

Isolation and Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether. Dry the crystals in a desiccator over silica gel.

**4. Hypothetical Application in a

Application Notes and Protocols for the Analytical Detection of 2-(3-Ethylureido)-2-oxoacetic acid

Introduction

2-(3-Ethylureido)-2-oxoacetic acid, a known degradation product of the fungicide cymoxanil, is a compound of interest in environmental monitoring and food safety analysis. Its detection requires sensitive and robust analytical methodologies to ensure accurate quantification in various matrices. These application notes provide detailed protocols for the analysis of 2-(3-Ethylureido)-2-oxoacetic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are intended for use by researchers, scientists, and professionals in drug development and food safety.

The protocols cover sample preparation, chromatographic conditions, and data analysis. The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level detection, while the HPLC-UV method provides a cost-effective alternative for routine analysis at higher concentrations.

Analytical Methods Overview

A comparison of the key quantitative parameters for the two primary analytical methods for 2-(3-Ethylureido)-2-oxoacetic acid is presented below.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Principle | Separation by reversed-phase chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by mass-to-charge ratio of the analyte and its fragments. |

| Typical Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 or HILIC (e.g., 150 mm x 2.1 mm, 3 µm) |

| Mobile Phase | Isocratic or gradient elution with acetonitrile and an acidic aqueous buffer (e.g., ammonium acetate). | Gradient elution with acetonitrile and water, both containing a modifier like formic acid. |

| Detection Wavelength | ~245 nm | Specific m/z transitions (e.g., precursor ion > product ion). |

| Limit of Detection (LOD) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range) |

| Limit of Quantitation (LOQ) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range) |

| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific mass transitions, minimizing matrix interference. |

| Matrix Compatibility | Suitable for relatively clean sample extracts. | More robust for complex matrices like food and environmental samples. |

Experimental Protocols

Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a method for the quantitative analysis of 2-(3-Ethylureido)-2-oxoacetic acid using HPLC with UV detection. This method is suitable for samples with expected concentrations in the higher ng/mL to µg/mL range.

1. Sample Preparation (General)

Given the polar nature of 2-(3-Ethylureido)-2-oxoacetic acid, a polar solvent extraction is recommended.

-

For Solid Samples (e.g., soil, plant material):

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of a mixture of acetonitrile and water (1:1, v/v) with 0.1% formic acid.

-

Vortex for 5 minutes and then sonicate for 10 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

For Liquid Samples (e.g., water):

-

Acidify the sample to a pH of approximately 3 with formic acid.

-

Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. For samples with high organic content, a solid-phase extraction (SPE) cleanup may be necessary.

-

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of 30:70 (v/v) acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 4.5 with acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 245 nm.

3. Calibration and Quantification

-

Prepare a stock solution of 2-(3-Ethylureido)-2-oxoacetic acid in the mobile phase.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

-

Inject the calibration standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-(3-Ethylureido)-2-oxoacetic acid in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the trace-level quantification of 2-(3-Ethylureido)-2-oxoacetic acid using LC-MS/MS.

1. Sample Preparation (QuPPe Method)

The Quick Polar Pesticides (QuPPe) method is effective for extracting polar analytes from various food matrices.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (for samples with low water content) and vortex.

-

Add 10 mL of methanol with 1% formic acid.

-

Shake vigorously for 5 minutes.

-

Centrifuge at 5000 rpm for 10 minutes at a low temperature (e.g., 4 °C).

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the extract with water as needed to reduce matrix effects before injection.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is recommended for this polar analyte. Alternatively, a C18 column can be used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution (HILIC):

-

0-1 min: 95% B

-

1-8 min: Linear gradient from 95% to 50% B

-

8-9 min: Hold at 50% B

-

9.1-12 min: Return to 95% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometer Settings

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific precursor and product ions for 2-(3-Ethylureido)-2-oxoacetic acid need to be determined by infusing a standard solution into the mass spectrometer. For a molecule with a molecular weight of 160.13 g/mol , a potential precursor ion in negative mode would be [M-H]⁻ at m/z 159.1. Product ions would result from the fragmentation of this precursor.

-

Example MRM transitions (to be optimized):

-

Quantifier: 159.1 >

-

-

Application Note: HPLC-MS Analysis of Cymoxanil and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction Cymoxanil is a systemic and contact fungicide widely used to control diseases on a variety of crops, including grapes, potatoes, and tomatoes.[1][2] Due to its application in agriculture, it is imperative to monitor its presence and that of its metabolites in food and environmental samples. This ensures food safety and helps in understanding the compound's environmental fate. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity and selectivity for the detection and quantification of cymoxanil and its degradation products.[1]

This document provides detailed protocols for the extraction, cleanup, and analysis of cymoxanil and its primary metabolites using a QuEChERS-based sample preparation method followed by HPLC-MS/MS.

Cymoxanil Metabolic Pathways

Cymoxanil undergoes different metabolic transformations depending on the biological system. In fungi such as Botrytis cinerea, at least three enzymatic pathways have been identified: (i) cyclization followed by hydrolysis to yield ethyl parabanic acid, (ii) reduction to form demethoxylated cymoxanil, and (iii) a sequence of hydrolysis, reduction, and acetylation leading to N-acetylcyanoglycine.[3] In rats, the metabolic pathway involves hydrolysis, leading to the degradation of cymoxanil into glycine, which is then incorporated into natural biological molecules.[2][4]

Caption: Overview of Cymoxanil Metabolic Pathways.

Experimental Protocols

The overall workflow involves sample preparation using the QuEChERS method, followed by instrumental analysis.

Caption: General Experimental Workflow.

Protocol 1: Sample Preparation via QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique ideal for multi-residue pesticide analysis in food matrices.[5][6] This protocol is adapted from the AOAC Official Method 2007.01.[7]

Materials:

-

Homogenized sample (e.g., grapes, potatoes, leafy vegetables)

-

50 mL centrifuge tubes

-

Acetonitrile (ACN) containing 1% acetic acid

-

Magnesium sulfate (anhydrous)

-

Sodium acetate (anhydrous)

-

Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge capable of ≥3000 rcf

-

Vortex mixer

Procedure:

-

Sample Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[7]

-

Extraction:

-

Add 15 mL of 1% acetic acid in acetonitrile to the tube.

-

If required, add an appropriate volume of internal standard solution.

-

Cap the tube and shake vigorously for 1 minute.[7]

-

-

Partitioning:

-

Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate to the tube.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.[8]

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube. The d-SPE tube should contain 50 mg of PSA and 50 mg of C18 sorbent. PSA removes organic acids, while C18 removes fats and other non-polar interferences.

-

Vortex the d-SPE tube for 30 seconds.[8]

-

-

Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., ≥5000 rcf) for 2 minutes.[8]

-

Sample Collection: Carefully transfer the final, cleaned extract into an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Instrumental Analysis

Instrumentation:

-

A UHPLC or HPLC system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 1: HPLC Operating Conditions

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[4][9] |

| Mobile Phase A | Water + 0.1% Formic Acid & 5 mM Ammonium Formate[10][11] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[12] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

Table 2: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Table 3: Mass Spectrometer Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | ESI Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

Table 4: MRM Transitions for Cymoxanil and Key Metabolites

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

|---|---|---|---|---|

| Cymoxanil | 199.1 | 128.1 | 8 | Quantifier[13] |

| 199.1 | 111.1 | 16 | Qualifier[13] | |

| Demethoxylated Cymoxanil | 169.1* | User-defined | Optimize | - |

| N-acetylcyanoglycine | 170.0* | User-defined | Optimize | - |

| Ethyl Parabanic Acid | 157.1* | User-defined | Optimize | - |

*Note: Precursor ions for metabolites are calculated based on their expected chemical formulas. Product ions and collision energies must be determined and optimized empirically by infusing individual standards.

Quantitative Data Summary

The described methodology provides excellent recovery and reproducibility across various complex matrices.

Table 5: Summary of Method Performance Data

| Matrix | Fortification Level | Average Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|

| Grapes | 0.01 - 0.5 mg/kg | 79.8 - 109.5 | 2.5 - 9.4 | [14] |

| Cucumber | 0.01 - 0.5 mg/kg | 96 - 102 | 1.8 - 4.0 | [14] |

| Potatoes | 0.02 - 0.10 ppm | 76 - 88 | Not Specified | [15] |

| Soil | 0.05 - 0.25 ppm | 84 - 101 | Not Specified | [15] |

| Water | 0.002 - 0.010 ppm | 78 - 111 | Not Specified |[15] |

Conclusion

The combination of QuEChERS sample preparation and HPLC-MS/MS analysis provides a robust, sensitive, and reliable method for the determination of cymoxanil and its metabolites in diverse and complex matrices. The protocols detailed in this application note are suitable for high-throughput laboratories involved in food safety, environmental monitoring, and agrochemical research. The use of MRM ensures high selectivity and accurate quantification, meeting the stringent requirements for pesticide residue analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Cymoxanil:Use,Toxicity,Metabolism_Chemicalbook [chemicalbook.com]

- 3. Characterization of metabolites of fungicidal cymoxanil in a sensitive strain of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. weber.hu [weber.hu]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. massbank.eu [massbank.eu]

- 11. agilent.com [agilent.com]

- 12. Separation of Cymoxanil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Application Notes & Protocol: Synthesis of N,N'-diethyl-oxalamide from Ethylurea and an Oxalic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of an N,N'-diethyl-oxalamide, a derivative formed from the reaction of ethylurea with an activated form of oxalic acid. Urea and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their ability to form stable hydrogen bonds with biological targets. This protocol is designed for professionals in drug discovery and chemical synthesis, offering a reproducible method for creating novel compounds with potential therapeutic applications.

The primary method detailed below utilizes oxalyl chloride, a highly reactive derivative of oxalic acid, to ensure an efficient reaction with the less nucleophilic urea nitrogen of ethylurea. An alternative approach using diethyl oxalate is also discussed.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N,N'-diethyl-oxalamide. The data is compiled from analogous synthesis procedures found in the literature.

| Parameter | Value | Reference |

| Reactants | Ethylurea, Oxalyl Chloride | |

| Molar Ratio | Ethylurea : Oxalyl Chloride (2 : 1) | Inferred |

| Solvent | Dichloromethane (DCM) | |

| Base | Pyridine or Triethylamine | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 1-3 hours | Inferred |

| Typical Yield | ~92% | |

| Melting Point (Analog) | 128-129 °C |

Experimental Protocols

Primary Protocol: Reaction of Ethylurea with Oxalyl Chloride

This protocol describes the synthesis of N,N'-diethyl-oxalamide via the acylation of ethylurea with oxalyl chloride. Oxalyl chloride is corrosive and reacts with water; handle with appropriate safety precautions in a fume hood.

Materials:

-

Ethylurea (2.0 eq)

-

Oxalyl Chloride (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (2.2 eq) or Triethylamine (2.2 eq)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

5% Hydrochloric Acid (HCl) solution

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup:

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethylurea (2.0 eq) and pyridine (2.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice bath and stir the solution.

-

-

Addition of Oxalyl Chloride:

-

Dissolve oxalyl chloride (1.0 eq) in a separate flask containing anhydrous DCM.

-

Transfer the oxalyl chloride solution to a dropping funnel and add it dropwise to the stirred ethylurea solution over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl solution, deionized water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N,N'-diethyl-oxalamide.

-

Alternative Protocol: Reaction with Diethyl Oxalate

This method is an alternative for when a less reactive acylating agent is preferred. The reaction typically requires a base and heating to proceed.

-

Setup: Combine ethylurea (2.0 eq) and sodium ethoxide (2.0 eq) in absolute ethanol.

-

Addition: Add diethyl oxalate (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. A precipitate should form.

-

Isolation: Cool the reaction mixture and filter to collect the solid product.

-

Purification: Wash the solid with cold ethanol and then water to remove unreacted starting materials and salts. Recrystallize if necessary.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for the synthesis of N,N'-diethyl-oxalamide.

Applications of α-Keto Acids in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

α-Keto acids are versatile building blocks in organic synthesis, prized for their dual reactivity stemming from the adjacent keto and carboxylic acid functionalities. Their application spans a wide range of transformations, including acylation reactions, the synthesis of diverse heterocyclic scaffolds, and asymmetric synthesis of valuable chiral molecules. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing α-keto acids, targeting researchers and professionals in organic synthesis and drug development.

Decarboxylative Acylation of N-Heterocycles under Visible Light

α-Keto acids serve as excellent acyl radical precursors under photoredox catalysis. This approach allows for the direct C-H acylation of N-heterocycles, a valuable transformation in medicinal chemistry for the late-stage functionalization of complex molecules. The reaction proceeds under mild conditions, avoiding the use of harsh reagents.[1][2][3]

Quantitative Data for Visible-Light-Induced Acylation of Isoquinoline

| Entry | α-Keto Acid | Product | Yield (%) |

| 1 | Phenylglyoxylic acid | 1-Benzoylisoquinoline | 92 |

| 2 | 4-Methoxyphenylglyoxylic acid | 1-(4-Methoxybenzoyl)isoquinoline | 85 |

| 3 | 4-Chlorophenylglyoxylic acid | 1-(4-Chlorobenzoyl)isoquinoline | 88 |

| 4 | 2-Thiopheneglyoxylic acid | 1-(Thiophene-2-carbonyl)isoquinoline | 75 |

| 5 | Pyruvic acid | 1-Acetylisoquinoline | 65 |

Experimental Protocol: Visible-Light-Induced Acylation of Isoquinoline with Phenylglyoxylic Acid

Materials:

-

Isoquinoline (1.0 equiv)

-

Phenylglyoxylic acid (1.5 equiv)

-

fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)

-

K₂S₂O₈ (2.0 equiv)

-

Acetonitrile (MeCN) and Water (H₂O) in a 1:2 ratio (0.1 M)

-

Schlenk tube or vial

-

Blue LED lamp (25 W)

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube, add isoquinoline (0.2 mmol, 1.0 equiv), phenylglyoxylic acid (0.3 mmol, 1.5 equiv), fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%), and K₂S₂O₈ (0.4 mmol, 2.0 equiv).

-

Add a 1:2 mixture of MeCN/H₂O (2.0 mL) to the tube.

-

Degas the reaction mixture by bubbling with nitrogen for 15 minutes.

-

Seal the tube and place it approximately 5 cm from a 25 W blue LED lamp.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-benzoylisoquinoline.

Reaction Workflow

Caption: Experimental workflow for visible-light-induced acylation.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, making them important scaffolds in drug discovery. A straightforward and efficient method for their synthesis involves the condensation of o-phenylenediamines with α-keto acids.[4][5]

Quantitative Data for Quinoxaline Synthesis

| Entry | o-Phenylenediamine | α-Keto Acid | Product | Yield (%) |

| 1 | 1,2-Diaminobenzene | Phenylglyoxylic acid | 2-Phenylquinoxaline | 95 |

| 2 | 4,5-Dimethyl-1,2-diaminobenzene | Phenylglyoxylic acid | 6,7-Dimethyl-2-phenylquinoxaline | 92 |

| 3 | 1,2-Diaminobenzene | Pyruvic acid | 2-Methylquinoxaline | 88 |

| 4 | 4-Chloro-1,2-diaminobenzene | Phenylglyoxylic acid | 6-Chloro-2-phenylquinoxaline | 90 |

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

Materials:

-

1,2-Diaminobenzene (1.0 mmol)

-

Phenylglyoxylic acid (1.0 mmol)

-

Ethanol (5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 25 mL round-bottom flask, dissolve 1,2-diaminobenzene (1.0 mmol, 108 mg) and phenylglyoxylic acid (1.0 mmol, 150 mg) in ethanol (5 mL).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure 2-phenylquinoxaline.[6]

Logical Relationship of Synthesis

Caption: Synthesis of Quinoxalines from α-Keto Acids.

Asymmetric Reduction to Chiral α-Hydroxy Acids

Enantiomerically pure α-hydroxy acids are valuable chiral building blocks in the synthesis of pharmaceuticals and natural products. The asymmetric reduction of α-keto acids is a direct and efficient route to these compounds. Biocatalytic methods, employing enzymes like aldo-keto reductases, offer high enantioselectivity under mild conditions.[7][8]

Quantitative Data for Asymmetric Reduction of α-Keto Amides

| Entry | Substrate (α-Keto Amide) | Biocatalyst | Product (α-Hydroxy Amide) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Oxo-N,2-diphenylacetamide | iolS from B. subtilis | (S)-2-Hydroxy-N,2-diphenylacetamide | 60.5 | 76.1 |

| 2 | 2-Oxo-N,2-diphenylacetamide | Engineered iolS (N21A mutant) | (R)-2-Hydroxy-N,2-diphenylacetamide | 97.3 | 93.2 |

| 3 | N-(4-chlorophenyl)-2-oxo-2-phenylacetamide | Engineered iolS | (R)-N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide | >99 | 98.5 |

| 4 | N-(4-methoxyphenyl)-2-oxo-2-phenylacetamide | Engineered iolS | (R)-N-(4-methoxyphenyl)-2-hydroxy-2-phenylacetamide | >99 | 99.1 |

Experimental Protocol: Whole-Cell Biocatalytic Reduction of an α-Keto Amide

Materials:

-

Recombinant E. coli cells expressing the desired aldo-keto reductase

-

α-Keto amide substrate (e.g., 2-Oxo-N,2-diphenylacetamide)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Glucose (for cofactor regeneration)

-

DMSO

-

Centrifuge tubes

-

Incubator shaker

Procedure:

-

Cultivate the recombinant E. coli cells and harvest by centrifugation.

-

In a centrifuge tube, suspend the wet cells (e.g., 0.1 g) in potassium phosphate buffer (340 µL).

-

Add a solution of the α-keto amide (4.0 mM final concentration) in DMSO (2% v/v final concentration).

-

Add glucose (200.0 mM final concentration) to the mixture.

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 190 rpm) for 3-24 hours.

-

Monitor the conversion by HPLC or TLC.

-

After the reaction is complete, extract the product with ethyl acetate (3 x 1 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Analyze the conversion and enantiomeric excess of the resulting α-hydroxy amide by chiral HPLC.[7]

Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. α-Keto acids can be employed as the acidic component in Ugi-type reactions.[9][10][11][12][13]

Quantitative Data for a Ugi-type Reaction

| Aldehyde | Amine | Isocyanide | α-Keto Acid | Product | Yield (%) |

| Benzaldehyde | Aniline | tert-Butyl isocyanide | Phenylglyoxylic acid | 2-(2-(tert-butylamino)-2-oxo-1-phenylethyl)(phenyl)amino)-2-oxo-2-phenylacetic acid | 85 |

| Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | Pyruvic acid | 2-(1-(cyclohexylamino)-1,3-dimethyl-1-oxobutan-2-yl)(benzyl)amino)-2-oxopropanoic acid | 78 |

Experimental Protocol: Ugi Four-Component Reaction

Materials:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

α-Keto acid (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Methanol (MeOH) as solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and α-keto acid (1.0 mmol) in methanol (5 mL).

-

Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the iminium intermediate.

-

Add the isocyanide (1.0 mmol) to the reaction mixture. The reaction is often exothermic.

-

Continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can often be purified by recrystallization or column chromatography on silica gel.

Ugi Reaction Mechanism

Caption: Simplified mechanism of the Ugi reaction.

Drug Discovery and Development Workflow

α-Keto acids and their derivatives are crucial in drug discovery and development, serving as starting materials for the synthesis of bioactive molecules and as key structural motifs in pharmaceuticals.[14][15]

Caption: Role of α-keto acids in a drug discovery workflow.

References

- 1. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acyl Radicals from α-Keto Acids: Metal-Free Visible-Light-Promoted Acylation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ugi Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Troubleshooting acylation reactions for urea derivatives.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acylation reactions of urea derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the acylation of ureas, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in urea acylation can stem from several factors, from reaction conditions to the nature of the starting materials. Here are some common causes and troubleshooting steps:

-

Inadequate Acylating Agent Reactivity: The chosen acylating agent (e.g., acyl chloride, anhydride) may not be reactive enough under the current conditions.

-

Solution: Consider using a more reactive acylating agent. For instance, acyl chlorides are generally more reactive than anhydrides. Activation of carboxylic acids using coupling agents can also be an effective strategy.

-

-

Poor Nucleophilicity of the Urea: The nitrogen atoms in the urea derivative might not be sufficiently nucleophilic. Electron-withdrawing groups on the urea can decrease its reactivity.

-

Solution: The addition of a non-nucleophilic base can help to deprotonate the urea, increasing its nucleophilicity. Common bases include pyridine or triethylamine. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also significantly enhance the reaction rate.

-

-

Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

-

Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A temperature screening experiment can help identify the optimal condition.

-

-

Incorrect Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

-

Solution: Choose a solvent that dissolves both the urea derivative and the acylating agent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices.

-

-

Presence of Moisture: Acylating agents are often sensitive to moisture, which can lead to their hydrolysis and a reduction in yield.

-

Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I suppress them?

A: Side product formation is a common challenge. Here are some frequent side reactions and strategies to minimize them:

-

Di-acylation: Both nitrogen atoms of the urea may get acylated, especially if the urea is symmetric and an excess of the acylating agent is used.

-

Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent to the reaction mixture can also help to control the reaction and minimize di-acylation.

-

-

O-Acylation: The oxygen atom of the urea can be acylated to form an O-acylisourea intermediate. While this can sometimes be a productive intermediate that rearranges to the desired N-acylurea, it can also lead to other byproducts.

-

Solution: The stability and rearrangement of the O-acylisourea are influenced by the reaction conditions. The choice of solvent and the presence of catalysts can direct the reaction towards the desired N-acylated product. For instance, in some cases, a non-polar solvent may favor the desired rearrangement.

-

-

Formation of Biuret: At elevated temperatures, urea can react with the acylated product to form biuret derivatives.

-

Solution: Maintain a controlled reaction temperature and avoid excessive heating. Monitor the reaction progress to avoid prolonged reaction times at high temperatures.

-

-

Hydrolysis of Acylating Agent: As mentioned previously, moisture can lead to the hydrolysis of the acylating agent, which not only reduces the yield of the desired product but also introduces carboxylic acid impurities.

-

Solution: Rigorously exclude water from the reaction system.

-

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my acylated urea derivative. What are some common impurities and effective purification strategies?

A: Purification can be challenging due to the polarity of the product and the presence of various impurities.

-

Common Impurities:

-

Unreacted starting urea derivative.

-

The carboxylic acid byproduct from the hydrolysis of the acylating agent.

-

Di-acylated urea.

-

Catalyst (e.g., DMAP, pyridine).

-

-

Purification Strategies:

-

Aqueous Workup: An acidic wash (e.g., dilute HCl) can help remove basic impurities like pyridine or unreacted amine-containing ureas. A basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like the carboxylic acid byproduct.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often a highly effective method for purification.

-

Column Chromatography: Silica gel column chromatography is a common technique for purifying acylated ureas. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The polarity of the eluent can be fine-tuned to achieve good separation.

-

Preparative HPLC: For challenging separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

-

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the acylation of a glycosyl urea, which can serve as a starting point for optimizing your own reactions.

| Entry | Base (equiv.) | Solvent |

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-(3-Ethylureido)-2-oxoacetic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of spectroscopic methods for the structural elucidation of 2-(3-Ethylureido)-2-oxoacetic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted NMR data, outline alternative analytical techniques, and provide detailed experimental protocols to support robust structural characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Ethylureido)-2-oxoacetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a definitive structural assignment.

Due to the absence of publicly available experimental NMR data for 2-(3-Ethylureido)-2-oxoacetic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift principles and data from structurally analogous compounds, including N-acylureas and glyoxylic acid derivatives.

Table 1: Predicted ¹H NMR Data for 2-(3-Ethylureido)-2-oxoacetic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | ~7.2 |

| -CH₂- (ethyl) | 3.2 - 3.4 | Quartet | ~7.2 |

| -NH- (ethylurea) | 7.5 - 8.5 | Broad Singlet | - |